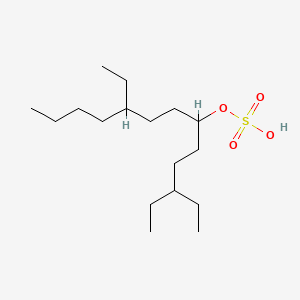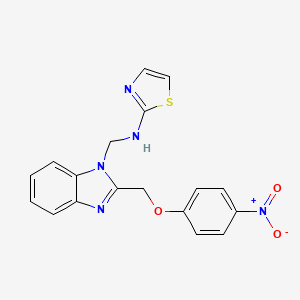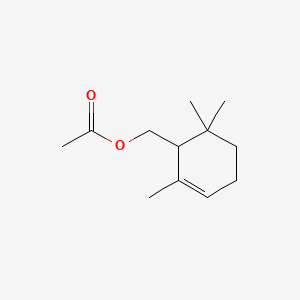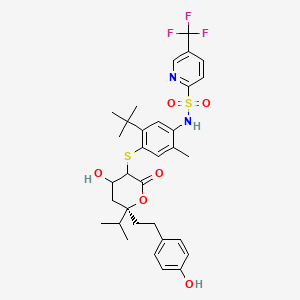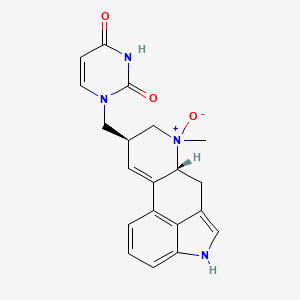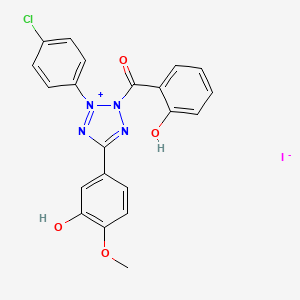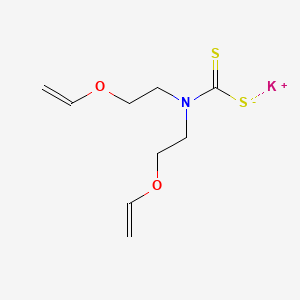
NBI-4 (non-labeled)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Niobium(IV) iodide can be synthesized through the decomposition of niobium(V) iodide under a vacuum at temperatures ranging from 206 to 270°C . The compound is typically prepared in a sealed quartz ampule to prevent contamination and ensure purity . Industrial production methods involve similar processes, with a focus on maintaining controlled environments to achieve high yields and purity.
化学反应分析
Niobium(IV) iodide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For example, when exposed to water, niobium(IV) iodide reacts to form niobium oxides and hydrogen iodide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Niobium(IV) iodide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other niobium compounds. In industry, niobium(IV) iodide is used in the production of advanced materials with specialized electrical and magnetic properties .
作用机制
The mechanism by which niobium(IV) iodide exerts its effects is primarily related to its quasi-one-dimensional sliding ferroelectric properties. This involves the interchain sliding of niobium chains, which leads to a polarization perpendicular to the chains . The molecular targets and pathways involved in this process include the dipole moments and the volume changes within the material .
相似化合物的比较
Niobium(IV) iodide is unique compared to other similar compounds due to its quasi-one-dimensional sliding ferroelectric properties. Similar compounds include niobium(III) iodide (NbI₃) and niobium(V) iodide (NbI₅), which do not exhibit the same ferroelectric behavior . Other related compounds include niobium oxyhalides, such as niobium oxychloride (NbOCl₃) and niobium oxybromide (NbOBr₃), which have different structural and electronic properties .
属性
CAS 编号 |
873693-83-5 |
|---|---|
分子式 |
C19H21FN2S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-[3-[(1S)-1-(2-fluoropyridin-3-yl)ethyl]-1-benzothiophen-2-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H21FN2S/c1-13(14-8-6-11-21-19(14)20)18-15-7-4-5-9-16(15)23-17(18)10-12-22(2)3/h4-9,11,13H,10,12H2,1-3H3/t13-/m0/s1 |
InChI 键 |
KLFVGKSTNOVPOR-ZDUSSCGKSA-N |
手性 SMILES |
C[C@@H](C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |
规范 SMILES |
CC(C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


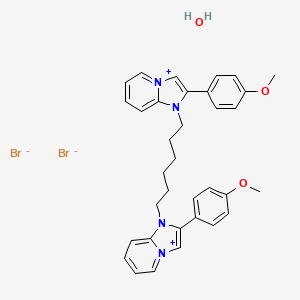
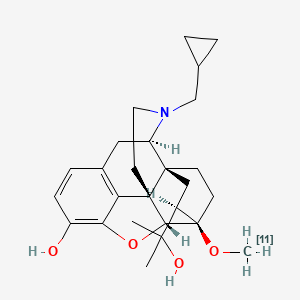
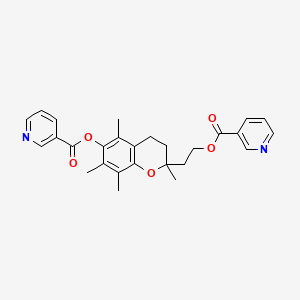
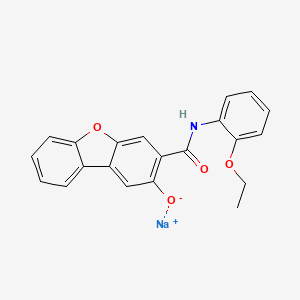
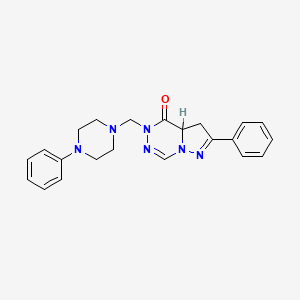
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
